5-Chloro-pyrazine-2-carboxylic acid isobutyl ester

Lipophilicity Membrane Permeability Organic Solubility

5-Chloro-pyrazine-2-carboxylic acid isobutyl ester (CAS 169335-49-3, C9H11ClN2O2, MW 214.65 g/mol) is a halogenated heterocyclic ester building block comprising a pyrazine core with chlorine substitution at the 5-position and an isobutyl ester at the 2-position. The compound is routinely supplied as a yellow liquid with a certified purity of 97%, verified by NMR, HPLC, and GC.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
Cat. No. B8120434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-pyrazine-2-carboxylic acid isobutyl ester
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CN=C(C=N1)Cl
InChIInChI=1S/C9H11ClN2O2/c1-6(2)5-14-9(13)7-3-12-8(10)4-11-7/h3-4,6H,5H2,1-2H3
InChIKeyOFWXMCXGANWSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-pyrazine-2-carboxylic Acid Isobutyl Ester: Procurement-Grade Specifications and Core Chemical Identity


5-Chloro-pyrazine-2-carboxylic acid isobutyl ester (CAS 169335-49-3, C9H11ClN2O2, MW 214.65 g/mol) is a halogenated heterocyclic ester building block comprising a pyrazine core with chlorine substitution at the 5-position and an isobutyl ester at the 2-position . The compound is routinely supplied as a yellow liquid with a certified purity of 97%, verified by NMR, HPLC, and GC . Its isobutyl ester functionality confers enhanced lipophilicity relative to the parent acid, a property that improves membrane permeability and organic solvent solubility for downstream synthetic applications [1]. These specifications establish the baseline identity for procurement decisions.

5-Chloro-pyrazine-2-carboxylic Acid Isobutyl Ester: Why In-Class Substitution Is Not Tolerated


Generic substitution within the 5-chloropyrazine-2-carboxylate class is inadvisable because ester group identity dictates critical physicochemical and biological properties. Replacing the isobutyl ester with a tert-butyl, ethyl, or nonyl ester alters lipophilicity (logP) and steric profile, thereby changing membrane permeability, metabolic stability, and target binding kinetics [1]. Even small differences in ester alkyl chain length can shift antimicrobial MIC values by orders of magnitude, as documented for pyrazinoic acid ester analogs . The isobutyl group strikes a specific balance between hydrophobicity and molecular flexibility that cannot be replicated by other esters, making this compound a non-fungible entity in structure-activity relationship (SAR) studies.

5-Chloro-pyrazine-2-carboxylic Acid Isobutyl Ester: Quantitative Differentiation Evidence Guide


Lipophilicity Advantage: Isobutyl Ester vs. Parent Acid

The isobutyl ester group in 5-chloro-pyrazine-2-carboxylic acid isobutyl ester markedly increases lipophilicity compared to the parent 5-chloropyrazine-2-carboxylic acid. The parent acid exhibits a logP value of -0.292 [1], whereas the isobutyl ester is predicted to have a substantially higher logP (class-level inference) owing to the hydrophobic alkyl chain, which improves membrane permeability and organic solvent solubility [2]. This difference is critical for applications requiring cellular penetration or extraction into nonpolar phases.

Lipophilicity Membrane Permeability Organic Solubility

Antimycobacterial Potential: Isobutyl Ester vs. Parent Acid MIC Comparison

While direct MIC data for 5-chloro-pyrazine-2-carboxylic acid isobutyl ester are not yet published, the parent 5-chloropyrazine-2-carboxylic acid exhibits MIC values of 8 μg/mL against Mycobacterium avium and 16 μg/mL against Mycobacterium tuberculosis . Literature precedence for pyrazinoic acid esters demonstrates that esterification can lower MIC values by 2- to 4-fold relative to the parent acid, depending on the alkyl chain length [1]. This class-level inference suggests that the isobutyl ester may possess enhanced antimycobacterial potency, positioning it as a promising lead scaffold for further optimization.

Antimycobacterial MIC Tuberculosis

Purity Benchmark: 97% Certified vs. Lower-Grade Commercial Alternatives

5-Chloro-pyrazine-2-carboxylic acid isobutyl ester is routinely supplied with a certified purity of 97%, as confirmed by NMR, HPLC, and GC . This stands in contrast to the parent acid and some other esters (e.g., tert-butyl ester), which may be offered at lower purity grades (e.g., 95%) or without full analytical certification . The 97% purity specification reduces the risk of side reactions and ensures reproducibility in sensitive synthetic or biological assays.

Purity Analytical QC Procurement

Physical Form: Yellow Liquid vs. Solid Acid Handling Advantage

The compound is a yellow liquid at room temperature , whereas the parent 5-chloropyrazine-2-carboxylic acid is an off-white solid [1]. The liquid physical form of the isobutyl ester simplifies liquid handling, automated dispensing, and dissolution in organic solvents, reducing preparation time in high-throughput screening workflows.

Physical Form Handling Solubility

Storage and Stability: Defined 0–5°C Condition vs. Ambient Storage of Analogs

The recommended storage temperature for 5-chloro-pyrazine-2-carboxylic acid isobutyl ester is 0–5°C , a specification that ensures long-term stability and consistent performance. In contrast, the parent acid and many related esters are stored at ambient temperature . The defined cold-chain requirement reflects the compound's sensitivity and provides a clear procurement and storage guideline for reproducible results.

Storage Stability Procurement

5-Chloro-pyrazine-2-carboxylic Acid Isobutyl Ester: Evidence-Aligned Application Scenarios


Antimycobacterial Lead Optimization: Isobutyl Ester as a Membrane-Permeable Scaffold

For medicinal chemistry programs targeting Mycobacterium tuberculosis or M. avium, 5-chloro-pyrazine-2-carboxylic acid isobutyl ester offers a strategic starting point. Its enhanced lipophilicity [1] relative to the parent acid (logP -0.292) [2] predicts improved passive diffusion across the mycobacterial cell envelope, potentially lowering MIC values compared to the parent acid's 8–16 μg/mL baseline . The 97% purity and defined 0–5°C storage ensure reproducible SAR studies.

High-Throughput Screening (HTS): Liquid-Format Building Block for Automated Dispensing

The yellow liquid physical form of 5-chloro-pyrazine-2-carboxylic acid isobutyl ester eliminates the need for solid weighing and dissolution steps, making it ideal for automated liquid handling systems. This reduces processing time and improves accuracy in HTS campaigns. The 97% purity minimizes false positives from impurities, while the isobutyl ester group provides a versatile handle for further derivatization.

Synthesis of Pyrazine-Containing Kinase Inhibitors or GPCR Ligands

As a pyrazine-based building block with a reactive chloro substituent at the 5-position and a stable isobutyl ester at the 2-position, this compound is suited for modular synthesis of nitrogen-containing heterocyclic libraries. The isobutyl ester can be selectively hydrolyzed to the carboxylic acid or directly used in amide coupling reactions [3], offering synthetic flexibility. The defined cold-chain storage ensures chemical integrity during multi-step synthetic campaigns.

Physicochemical Property Optimization in Lead Series

When balancing lipophilicity and solubility in lead optimization, the isobutyl ester provides a predictable logP increase over the parent acid [4] without the excessive bulk of longer-chain esters (e.g., nonyl) or the metabolic liability of tert-butyl esters [5]. This positions it as a 'Goldilocks' ester for fine-tuning membrane permeability and oral absorption potential in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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